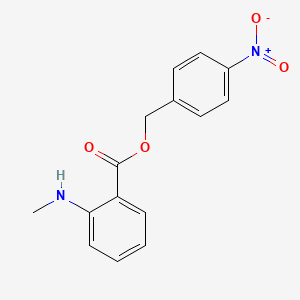
4-nitrobenzyl 2-(methylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrobenzyl 2-(methylamino)benzoate is a compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is a member of the benzyl ester family and is commonly referred to as NBM. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Mecanismo De Acción
The mechanism of action of 4-nitrobenzyl 2-(methylamino)benzoate is not well understood. However, it is believed to work by selectively binding to specific proteins or protein domains, which allows researchers to study the function and interactions of these proteins in more detail.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitrobenzyl 2-(methylamino)benzoate are not well characterized. However, it is believed to be relatively non-toxic and has been shown to have minimal effects on cell viability and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-nitrobenzyl 2-(methylamino)benzoate in lab experiments is its selectivity and specificity for certain proteins or protein domains. This allows researchers to study specific protein interactions in more detail, which can lead to a better understanding of biological processes and potential drug targets. However, one limitation is that this compound may not be suitable for all types of experiments, and its use may be limited by its solubility and stability in certain conditions.
Direcciones Futuras
There are many potential future directions for research involving 4-nitrobenzyl 2-(methylamino)benzoate. One area of interest is in the development of new chemical probes that can selectively label specific proteins or protein domains. Another area of interest is in the development of new drug candidates that target specific protein interactions or pathways. Additionally, future research may focus on improving the solubility and stability of this compound, which could expand its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 4-nitrobenzyl 2-(methylamino)benzoate can be achieved through a series of chemical reactions. One method involves the reaction of 4-nitrobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-hydroxybenzoic acid to form the final product. Another method involves the reaction of 2-aminobenzoic acid with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl chloroformate to form the final product.
Aplicaciones Científicas De Investigación
4-nitrobenzyl 2-(methylamino)benzoate has been used in a variety of scientific research applications. One of the most common uses is as a chemical probe for studying protein-protein interactions. This compound can be used to selectively label proteins with a fluorescent tag, which allows researchers to visualize and track the interactions between proteins in real-time. Another application is in the field of drug discovery, where this compound can be used to screen for potential drug candidates that target specific proteins or protein interactions.
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl 2-(methylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-16-14-5-3-2-4-13(14)15(18)21-10-11-6-8-12(9-7-11)17(19)20/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXTXUBSIHQWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzyl 2-(methylamino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)

![5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5696896.png)
![2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5696900.png)

![2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5696914.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)

![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)

![4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5696939.png)
![N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)
![N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)